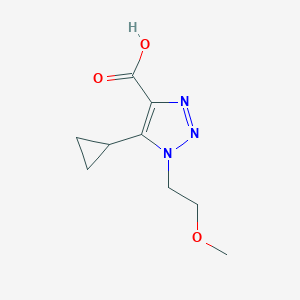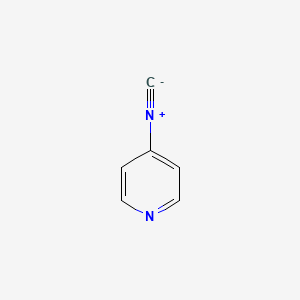
4-Isocyanopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isocyanopyridine is an organic compound characterized by the presence of an isocyano group attached to the fourth position of a pyridine ring. This compound is part of the broader class of isocyanides, which are known for their unique reactivity due to the dichotomy between carbenoid and triple bond characters. The isocyanide functional group is highly relevant in various fields of science, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanopyridine typically involves the dehydration of formamides using reagents such as phosphorus oxychloride in the presence of triethylamine as a solvent at low temperatures (0°C). This method is efficient and yields high-purity isocyanides in a short amount of time .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar dehydration reactions, ensuring high yields and purity. The process involves parallel synthesis from small-scale reactions in microtiter plates to large-scale multigram reactions, avoiding aqueous workup to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The isocyano group can participate in substitution reactions, particularly in multicomponent reactions like the Ugi reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The Ugi reaction involves aldehydes, amines, carboxylic acids, and isocyanides to form α-aminoacyl amide derivatives.
Major Products: The major products formed from these reactions include various heterocycles and peptidomimetics, which have potential pharmaceutical applications .
Scientific Research Applications
4-Isocyanopyridine is utilized in several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of heterocycles and in multicomponent reactions.
Biology: The compound is used in the development of peptidomimetics and other biologically active molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug discovery.
Mechanism of Action
The mechanism of action of 4-Isocyanopyridine involves its unique reactivity due to the isocyano group. The compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in various chemical reactions. In the Ugi reaction, for example, the isocyano group reacts with an imine and a carboxylic acid to form an acylated isoamide, which then rearranges to generate the final product .
Comparison with Similar Compounds
2-Bromo-6-isocyanopyridine: A stable isocyanide used in multicomponent reactions.
4-Cyanopyridine: Acts as a monodentate or bidentate ligand in transition metal complexes.
Uniqueness: 4-Isocyanopyridine is unique due to its specific position of the isocyano group on the pyridine ring, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H4N2 |
|---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
4-isocyanopyridine |
InChI |
InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H |
InChI Key |
SSZKKPYAIRMYHZ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



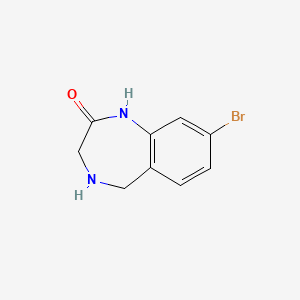
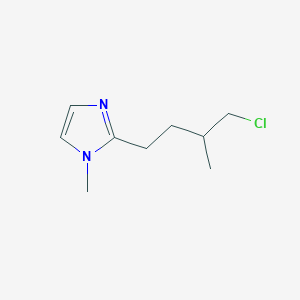
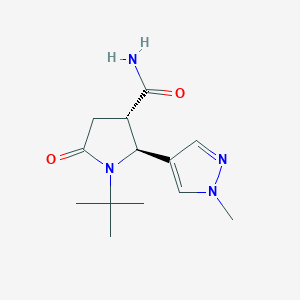
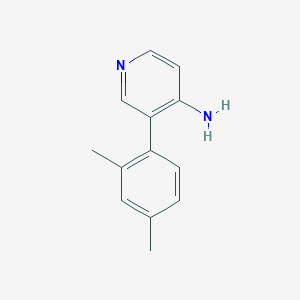
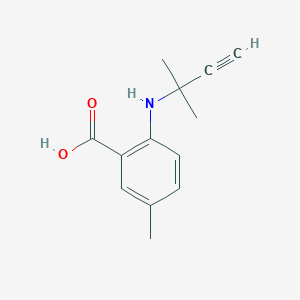
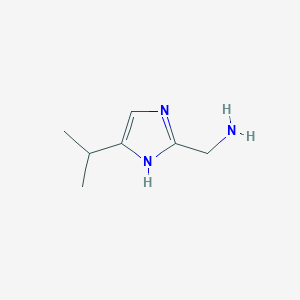
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)
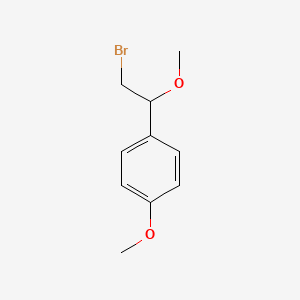
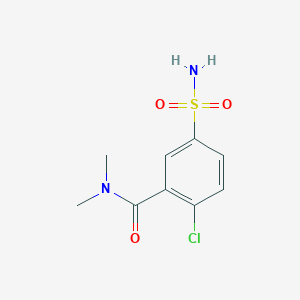
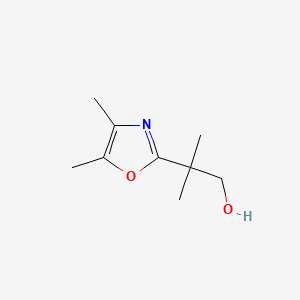
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)
